tert-Butyl penta-1,3-dien-1-ylcarbamate
Description
Properties
CAS No. |
131784-71-9 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.251 |
IUPAC Name |
tert-butyl N-penta-1,3-dienylcarbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H,1-4H3,(H,11,12) |
InChI Key |
XUKALTRSOXMVKA-UHFFFAOYSA-N |
SMILES |
CC=CC=CNC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, 1,3-pentadienyl-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Copper-Mediated Allenylation of Propargyl Carbamates
The most direct route to tert-butyl penta-1,3-dien-1-ylcarbamate involves copper(I)-catalyzed coupling of tert-butyl propargylcarbamate derivatives with formaldehyde. This method, adapted from analogous syntheses of Boc-protected allenylamines , proceeds via a three-component reaction mechanism:
-
Reaction Setup :
A mixture of tert-butyl pent-2-yn-1-ylcarbamate, paraformaldehyde, and CuI in 1,4-dioxane is heated under reflux. Diisopropylamine serves as both a base and a ligand, facilitating the formation of a copper acetylide intermediate. -
Mechanistic Pathway :
The copper acetylide undergoes nucleophilic attack on formaldehyde, generating a propargyl alcohol intermediate. Subsequent elimination yields the allene (penta-1,3-dien-1-yl) moiety. -
Optimization Data :
Table 1. Copper-Catalyzed Allenylation Parameters
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl pent-2-yn-1-ylcarbamate | CuI, paraformaldehyde | Reflux, 2 hr | 65% |
Alkylation of Propargylamines Followed by Boc Protection
An alternative approach involves sequential alkylation and Boc protection of propargylamine precursors:
-
Propargylamine Synthesis :
-
Boc Protection :
The alkylated propargylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) under mild conditions: -
Allenylation :
The Boc-protected propargylamine undergoes copper-mediated coupling with formaldehyde (as above) to install the diene system.
Table 2. Alkylation-Protection Sequence
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | NaH, methyl iodide | 0°C → rt, 12 hr | 90% | |
| Boc Protection | Boc₂O, DMAP | rt, 2 hr | 88% |
Deprotection-Alkylation Strategy for Functionalized Derivatives
For derivatives bearing substituents on the diene backbone, a deprotection-alkylation sequence proves effective:
-
Acidolytic Deprotection :
this compound is treated with trifluoroacetic acid (TFA) in dichloromethane, cleaving the Boc group to generate the free amine . -
Reductive Alkylation :
The amine intermediate reacts with aldehydes or ketones in the presence of NaBH₃CN or NaBH(OAc)₃, introducing alkyl/aryl groups at the nitrogen. -
Re-Protection :
The secondary amine is re-protected using Boc₂O under standard conditions.
Critical Considerations :
-
Regioselectivity : The conjugated diene system may participate in undesired Diels-Alder reactions if electron-deficient dienophiles are present.
-
Stability : The allene motif is prone to dimerization; reactions must be conducted under inert atmospheres at low temperatures .
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Copper-Mediated Allenylation | High regioselectivity, one-pot | Requires transition metal catalyst | Industrial |
| Alkylation-Protection | Flexibility in N-substituents | Multi-step, lower atom economy | Lab-scale |
| Deprotection-Alkylation | Access to diverse derivatives | Acid-sensitive intermediates | Specialty |
Spectroscopic Characterization
-
¹H NMR :
-
¹³C NMR :
Industrial-Scale Considerations
Patent disclosures highlight the importance of base selection in deprotection steps :
-
Preferred Bases : Sodium hydroxide or potassium carbonate for mild, aqueous-compatible conditions.
-
Temperature Control : Reactions conducted at 50–120°C minimize side reactions .
Example Protocol :
-
React this compound with 2N NaOH in ethanol/water (3:1).
-
Stir at 80°C for 4 hr.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography (petroleum ether/ethyl acetate).
Q & A
Q. What computational methods predict the interaction of this compound with biological targets?
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